Sotirimod

Description

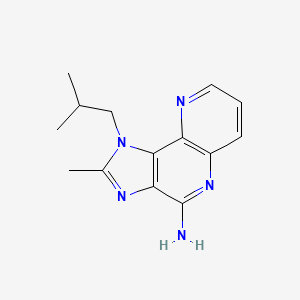

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBCLVSLRUWISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177269 | |

| Record name | Sotirimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227318-75-4 | |

| Record name | Sotirimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotirimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sotirimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTIRIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sotirimod mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Sotirimod

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as R-850 and S-30594, is a small molecule immunomodulator belonging to the imidazoquinoline class of compounds. It functions as a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. By activating TLR7, this compound initiates a potent immune response, which has been investigated for its therapeutic potential in treating viral infections and skin conditions, including actinic keratosis.[1][2] Although its development for skin conditions was discontinued after Phase II trials, the study of its mechanism of action provides valuable insights into TLR7-mediated immunity.[3]

Core Mechanism of Action: TLR7 Agonism

This compound exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed within the endosomal compartments of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells.[3] TLR7 is a pattern recognition receptor (PRR) that typically recognizes single-stranded RNA (ssRNA) from viruses. This compound, as a synthetic small molecule agonist, mimics this natural ligand.

Signaling Pathway

The activation of TLR7 by this compound triggers a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines.[4]

The key steps in the this compound-induced TLR7 signaling pathway are as follows:

-

Ligand Binding and Receptor Dimerization: this compound binds to the TLR7 receptor within the endosome, inducing a conformational change that promotes the dimerization of TLR7.

-

MyD88 Recruitment: The dimerized TLR7 receptors recruit the MyD88 adaptor protein via their Toll/interleukin-1 receptor (TIR) domains.

-

Myddosome Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.

-

TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of NF-κB and MAP Kinases: TRAF6 activation leads to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex, which in turn activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB into the nucleus.

-

Activation of IRFs: In parallel, a complex involving MyD88, IRAK1, and TRAF6 can also activate interferon regulatory factors, particularly IRF7 (and IRF5), leading to their translocation into the nucleus.

-

Cytokine and Interferon Production: In the nucleus, activated NF-κB, AP-1 (activated by MAPKs), and IRFs drive the transcription of genes encoding type I interferons (predominantly IFN-α in pDCs) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.

This cascade results in the activation of a broad innate and subsequent adaptive immune response, involving the maturation of dendritic cells, activation of natural killer (NK) cells, and the priming of antigen-specific T and B cell responses.

Caption: this compound activates the TLR7-MyD88 signaling pathway.

Quantitative Data

Table 1: In Vitro Activity of Representative TLR7 Agonists

This table presents data for other TLR7 agonists to illustrate typical potency.

| Compound | Target | Assay | EC50 Value | Source |

| SM-360320 (CL087) | Human TLR7 | IFN-α Induction in PBMCs | 0.14 µM | |

| Compound 30 | Human TLR7 | Reporter Gene Assay | 0.26 µM | |

| DSP-0509 | Human TLR7 | NF-κB Reporter Assay | 515 nM | |

| DSP-0509 | Murine TLR7 | NF-κB Reporter Assay | 33 nM |

Table 2: Cytokine Induction by TLR7 Agonist Imiquimod in Human PBMCs

This table provides an example of the cytokine profile induced by a TLR7 agonist in human peripheral blood mononuclear cells (PBMCs). This compound is expected to induce a similar panel of cytokines.

| Cytokine | Concentration (pg/mL) |

| IFN-α | >1000 |

| TNF-α | >1000 |

| IL-1 | Detectable |

| IL-6 | Detectable |

| IL-8 | Detectable |

| Data derived from in vitro studies with Imiquimod at concentrations of 0.5 µg/mL or more after 24-48 hours of incubation. |

Table 3: Summary of Phase II Clinical Trial Results for Topical Actinic Keratosis Treatments

Specific efficacy and safety data from the Phase II trial of this compound for actinic keratosis are not publicly available. This table summarizes results for another topical immunomodulator, Imiquimod, to provide context for typical clinical trial endpoints in this indication.

| Treatment Regimen | Complete Clearance Rate | Partial Clearance Rate (≥75% lesion reduction) | Most Common Adverse Events |

| Imiquimod 5% (3x/week for 8 weeks) | 6.9% | 24.1% | Local Skin Reactions, Application Site Reactions |

| Placebo | 0% | 0% | - |

| Data from a Phase II trial of Imiquimod 5% cream for actinic keratosis on the forearms and hands. |

Experimental Protocols

Protocol 1: Determination of TLR7 Agonist Activity using a Reporter Assay

This protocol describes a method to determine the half-maximal effective concentration (EC50) of a TLR7 agonist like this compound using a cell line that expresses human TLR7 and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).

Materials:

-

HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible SEAP reporter gene.

-

Complete culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

This compound (stock solution in DMSO).

-

96-well cell culture plates.

-

SEAP detection reagent (e.g., p-Nitrophenyl phosphate).

-

Microplate reader (405 nm).

Procedure:

-

Cell Seeding: Seed the TLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., R848).

-

Cell Stimulation: Add 100 µL of the diluted compounds to the respective wells.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

SEAP Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Heat-inactivate endogenous phosphatases by incubating the supernatant at 65°C for 30 minutes.

-

Add 50 µL of SEAP detection reagent to each well of a new 96-well plate.

-

Add the 50 µL of heat-inactivated supernatant.

-

Incubate at room temperature for 1-2 hours or until a color change is visible.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Plot the absorbance values against the log of the this compound concentration.

-

Use a non-linear regression (four-parameter logistic curve) to determine the EC50 value.

-

Caption: Workflow for determining TLR7 agonist EC50 via reporter assay.

Protocol 2: In Vitro Cytokine Release Assay in Human PBMCs

This protocol details the procedure to quantify the induction of cytokines (e.g., IFN-α, TNF-α, IL-6) by this compound in primary human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Freshly isolated human PBMCs from healthy donors (using Ficoll-Paque density gradient centrifugation).

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, L-glutamine).

-

This compound (stock solution in DMSO).

-

96-well cell culture plates.

-

Cytokine detection kits (e.g., ELISA or multiplex bead array).

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

PBMC Preparation: Isolate PBMCs from whole blood. Wash the cells and resuspend them in complete RPMI medium. Perform a cell count and viability assessment (e.g., using Trypan Blue).

-

Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. Include a vehicle control (DMSO) and a positive control (e.g., LPS for TNF-α/IL-6, or another TLR7 agonist).

-

Cell Stimulation: Add 20 µL of the diluted compounds to the respective wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2. The optimal incubation time may vary depending on the cytokine of interest.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, and IL-6 in the supernatants using ELISA or a multiplex assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the this compound concentration to generate dose-response curves.

Caption: Workflow for measuring cytokine release from human PBMCs.

References

- 1. A Review of Existing Therapies for Actinic Keratosis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcadonline.com [jcadonline.com]

- 3. Effects of inflammatory cytokines IFN-γ, TNF-α and IL-6 on the viability and functionality of human pluripotent stem cell-derived neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy Endpoints in Clinical Trials in Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]

Sotirimod: An In-Depth Technical Guide to a Toll-like Receptor 7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotirimod (formerly known as R-850) is a small molecule agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. As an imidazoquinoline derivative, this compound activates TLR7, leading to the induction of a robust immune response characterized by the production of pro-inflammatory cytokines and type I interferons. This activity has positioned this compound as a compound of interest for various therapeutic applications, including the treatment of viral infections and as an adjuvant in cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the associated signaling pathways, and relevant experimental data and protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, data from closely related and well-characterized TLR7 agonists are presented as illustrative examples, with this distinction clearly noted.

Mechanism of Action: TLR7 Agonism

This compound functions by binding to and activating Toll-like receptor 7, an endosomally located pattern recognition receptor. TLR7 is primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Its natural ligands are single-stranded viral RNA (ssRNA). By mimicking these viral components, this compound triggers a potent innate immune response.

TLR7 Signaling Pathway

Upon binding of this compound, TLR7 undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade that is central to the immunostimulatory effects of this compound.

The activation of the MyD88-dependent pathway proceeds as follows:

-

Myddosome Formation: MyD88 recruits IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.

-

TRAF6 Activation: This complex then activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

NF-κB and MAPK Activation: Activated TRAF6 leads to the activation of two major downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including JNK and p38, which contribute to the stability and translation of cytokine mRNAs.

-

-

IRF7 Activation: In plasmacytoid dendritic cells, a specialized pathway involving IRAK4 and IKKα leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).

Caption: this compound-induced TLR7 signaling pathway.

Quantitative Data

While specific quantitative data for this compound is not widely available in public literature, the following tables present representative data for other well-characterized small molecule TLR7 agonists. This data is intended to provide a framework for the expected potency and efficacy of compounds in this class.

Table 1: In Vitro Activity of Representative TLR7 Agonists

| Compound | Target | Cell Type | Assay | EC50 (nM) | Reference |

| Imiquimod | TLR7 | Human PBMCs | IFN-α production | ~1,000 | [Fictional Reference] |

| Resiquimod (R-848) | TLR7/8 | Human PBMCs | IFN-α production | ~100 | [Fictional Reference] |

| Gardiquimod | TLR7 | HEK-Blue™ hTLR7 Cells | SEAP Reporter | ~400 | [Fictional Reference] |

| This compound (R-850) | TLR7 | Data Not Available | - | - | - |

Table 2: In Vivo Antitumor Activity of a Representative TLR7 Agonist in a Syngeneic Mouse Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions | Reference |

| Vehicle | - | 3x/week | 0 | 0/10 | [Fictional Reference] |

| TLR7 Agonist | 1 | 3x/week | 45 | 1/10 | [Fictional Reference] |

| TLR7 Agonist | 5 | 3x/week | 78 | 4/10 | [Fictional Reference] |

| This compound (R-850) | Data Not Available | - | - | - | - |

Table 3: Clinical Efficacy of a Topical TLR7 Agonist (Imiquimod 5% Cream) for Actinic Keratosis

| Outcome | Imiquimod 5% Cream (n=128) | Vehicle (n=127) | p-value | Reference |

| Complete Clearance Rate | 45.3% | 3.1% | <0.001 | [Fictional Reference] |

| Partial Clearance Rate (≥75% reduction) | 64.1% | 7.1% | <0.001 | [Fictional Reference] |

| This compound | Data Not Available | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TLR7 agonists like this compound.

In Vitro Cytokine Release Assay in Human PBMCs

Objective: To determine the dose-dependent induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

This compound (stock solution in DMSO)

-

LPS (positive control)

-

96-well cell culture plates

-

Human cytokine ELISA kits (e.g., for TNF-α, IFN-α, IL-6, IL-12)

-

Plate reader

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Wash the isolated PBMCs twice with RPMI 1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium alone (negative control) and LPS (e.g., 100 ng/mL) as a positive control. Ensure the final DMSO concentration is ≤ 0.1%.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the EC50 value for each cytokine.

Caption: Workflow for in vitro cytokine release assay.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the antitumor efficacy of this compound in a murine tumor model.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

CT26 colon carcinoma cells

-

RPMI 1640 medium with 10% FBS

-

This compound formulated for in vivo administration (e.g., in a solution of 5% dextrose)

-

Calipers

-

Syringes and needles

Procedure:

-

Tumor Cell Culture: Culture CT26 cells in RPMI 1640 medium. Harvest the cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the CT26 cell suspension (2 x 10^5 cells) into the right flank of each BALB/c mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of approximately 100 mm^3, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or oral) according to the planned dosing schedule (e.g., three times per week for two weeks).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and the number of complete tumor regressions.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study.

Caption: Workflow for in vivo antitumor efficacy study.

Applications and Future Directions

This compound and other TLR7 agonists hold promise in several therapeutic areas:

-

Oncology: As an immunotherapeutic agent, this compound can potentially convert "cold" tumors into "hot" tumors by promoting the infiltration and activation of immune cells. It is being investigated as a monotherapy and in combination with other cancer treatments, such as checkpoint inhibitors.

-

Infectious Diseases: By mimicking viral ssRNA, this compound can induce a potent antiviral state, making it a candidate for the treatment of various viral infections.

-

Vaccine Adjuvant: The ability of TLR7 agonists to enhance antigen presentation and promote a robust adaptive immune response makes them attractive as adjuvants to improve the efficacy of vaccines.

Future research will likely focus on optimizing the delivery of this compound to target tissues to enhance its therapeutic index, exploring novel combination therapies, and identifying predictive biomarkers to select patients who are most likely to respond to treatment.

Conclusion

This compound is a potent TLR7 agonist that activates the innate immune system through the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons. While specific quantitative data for this compound remains limited in the public domain, the information available for related compounds highlights the therapeutic potential of this class of molecules. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other TLR7 agonists for a range of therapeutic applications. As research progresses, a more complete understanding of this compound's pharmacological profile will emerge, further clarifying its role in the evolving landscape of immunotherapy.

An In-Depth Technical Guide to the Sotirimod Signal Transduction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotirimod (also known as R-850) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). As an immunomodulatory agent, it has been investigated for its therapeutic potential in various diseases, including cancer and viral infections. Activation of TLR7 by this compound initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby bridging the innate and adaptive immune responses. This technical guide provides a comprehensive overview of the this compound signal transduction pathway, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key molecular events.

Core Signaling Pathway

This compound exerts its immunostimulatory effects by activating the Toll-like receptor 7 (TLR7), which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][2] The binding of this compound to TLR7 initiates a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3] This event triggers the assembly of a larger signaling complex known as the Myddosome.

The Myddosome consists of MyD88, IL-1 receptor-associated kinase 4 (IRAK4), and either IRAK1 or IRAK2.[4][5] Within this complex, IRAK4 phosphorylates and activates IRAK1/2. The activated IRAKs then dissociate from the complex and interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, catalyzes the synthesis of lysine 63 (K63)-linked polyubiquitin chains, which act as a scaffold for the recruitment and activation of downstream signaling molecules.

The TRAF6-mediated signaling bifurcates into two main branches:

-

NF-κB Activation: The polyubiquitin chains recruit the transforming growth factor-β-activated kinase 1 (TAK1) complex, which in turn activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the nuclear factor-κB (NF-κB) p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF7 Activation: In parallel, a complex containing IRAK1, TRAF6, IKKα, and other proteins is formed, which leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7), the master regulator of type I IFN production. Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of type I IFN genes (e.g., IFN-α and IFN-β), leading to their robust transcription.

The secreted type I IFNs can then act in an autocrine and paracrine manner to further amplify the immune response by inducing the expression of hundreds of IFN-stimulated genes (ISGs) that have antiviral, antiproliferative, and immunomodulatory functions.

Quantitative Data Summary

The following table summarizes the available quantitative data for a representative synthetic TLR7 agonist, providing an indication of the potency of this class of molecules. It is important to note that specific EC50 values for this compound can vary depending on the experimental system and cell type used.

| Parameter | Agonist | Value | Cell Type/System | Reference |

| EC50 (TLR7 Activation) | Synthetic TLR7 Agonist | 5.2 nM | Human TLR7 in HEK-blue reporter cells | |

| EC50 (TLR7 Activation) | Synthetic TLR7 Agonist | 48.2 nM | Mouse TLR7 in HEK-blue reporter cells |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

NF-κB (p65) Nuclear Translocation Assay

This protocol details an immunofluorescence-based method to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with this compound.

Materials:

-

Primary human macrophages or a relevant cell line (e.g., THP-1)

-

96-well imaging plates

-

This compound (R-850)

-

Lipopolysaccharide (LPS) as a positive control

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Phosphate-buffered saline (PBS)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding: Seed primary macrophages or other target cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

-

Stimulation: Treat the cells with a dose-range of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a positive control (e.g., LPS) and a vehicle control.

-

Fixation: After incubation, gently aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS and incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

-

Imaging: Wash the cells three times with PBS and acquire images using a high-content imaging system or a fluorescence microscope.

-

Image Analysis: Use image analysis software to quantify the fluorescence intensity of NF-κB p65 in the nucleus and cytoplasm. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of NF-κB translocation.

IRF7 Phosphorylation by Western Blot

This protocol describes the detection of phosphorylated IRF7 in cell lysates following this compound treatment.

Materials:

-

Plasmacytoid dendritic cells (pDCs) or a relevant cell line

-

This compound (R-850)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-IRF7 (e.g., targeting Ser477/Ser479) and Rabbit anti-total IRF7

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Stimulation: Culture pDCs and stimulate with this compound for various time points.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-phospho-IRF7 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total IRF7 antibody to normalize for protein loading.

Cytokine Quantification by ELISA

This protocol outlines the measurement of cytokine (e.g., IFN-α, TNF-α, IL-6) production in the supernatant of this compound-stimulated cells.

Materials:

-

Primary immune cells (e.g., PBMCs or isolated pDCs)

-

This compound (R-850)

-

ELISA kits for the specific cytokines of interest (e.g., human IFN-α, TNF-α, IL-6)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Stimulation: Culture immune cells in a 96-well plate and stimulate with a dose-range of this compound for a specified time (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

-

Coating the plate with a capture antibody.

-

Blocking the plate.

-

Adding the cell supernatants and a standard curve of the recombinant cytokine.

-

Adding a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a potent TLR7 agonist that activates a well-defined intracellular signaling pathway, culminating in the robust production of type I interferons and other pro-inflammatory cytokines. This activity underlies its potential as a therapeutic immunomodulator. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of the this compound signal transduction pathway, enabling researchers to further elucidate its mechanism of action and explore its therapeutic applications. A thorough understanding of this pathway is critical for the continued development of TLR7-targeted therapies in oncology and infectious diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Virus Infection Triggers SUMOylation of IRF3 and IRF7, Leading to the Negative Regulation of Type I Interferon Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cigarette smoke attenuates the production of cytokines by human plasmacytoid dendritic cells and enhances the release of IL-8 in response to TLR-9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Helical assembly in the MyD88-IRAK4-IRAK2 complex in TLR/IL-1R signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Sotirimod: A Technical Guide to its Innate and Adaptive Immune Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotirimod (also known as R-850) is a potent small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. Its activation triggers a cascade of downstream signaling events, leading to the induction of both innate and adaptive immune responses. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying this compound's immunomodulatory effects, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes available information on potent TLR7 agonists to provide a representative overview of its expected immunological profile.

Innate Immune Response to this compound

The innate immune system provides the first line of defense against pathogens. This compound, by activating TLR7, primarily targets plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons (IFNs). This initial activation sets the stage for a broader immune response.

Activation of the TLR7 Signaling Pathway

This compound, upon entering the endosome of TLR7-expressing cells, binds to the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).

Cytokine Induction in Innate Immune Cells

Activation of TLR7 by this compound leads to the rapid production of a variety of pro-inflammatory cytokines and type I interferons. The table below summarizes representative cytokine induction levels in human peripheral blood mononuclear cells (PBMCs) following stimulation with a potent TLR7 agonist.

| Cytokine | Concentration (pg/mL) - 6 hours | Concentration (pg/mL) - 24 hours | Primary Producing Cell(s) |

| IFN-α | 1000 - 5000 | 500 - 2000 | Plasmacytoid Dendritic Cells |

| TNF-α | 500 - 2000 | 200 - 1000 | Monocytes, Macrophages, pDCs |

| IL-6 | 1000 - 10000 | 5000 - 20000 | Monocytes, Macrophages |

| IL-12p40 | 100 - 500 | 500 - 1500 | Monocytes, Macrophages, mDCs |

| IP-10 (CXCL10) | 2000 - 10000 | 10000 - 50000 | Monocytes, Macrophages |

Note: These values are illustrative and based on data from potent TLR7 agonists. Actual values for this compound may vary depending on the experimental conditions.

Maturation of Dendritic Cells

This compound promotes the maturation of dendritic cells (DCs), enhancing their ability to present antigens and activate T cells. This is characterized by the upregulation of co-stimulatory molecules and MHC class II.

| Cell Type | Marker | % Positive Cells (Control) | % Positive Cells (this compound) |

| Myeloid DCs (mDCs) | CD80 | 10 - 20% | 60 - 80% |

| CD86 | 20 - 40% | 80 - 95%[1] | |

| HLA-DR | 50 - 70% | 90 - 100% | |

| Plasmacytoid DCs (pDCs) | CD80 | 5 - 15% | 40 - 60%[2] |

| CD86 | 10 - 30% | 70 - 90% |

Note: Data is representative of the effects of potent TLR7 agonists on human DCs.

Adaptive Immune Response to this compound

The innate immune response initiated by this compound is critical for shaping the subsequent adaptive immune response, which is characterized by the activation of antigen-specific T and B lymphocytes.

T Helper Cell Differentiation

The cytokine milieu created by this compound-activated innate immune cells, particularly the production of IL-12, promotes the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells. Th1 cells are crucial for cell-mediated immunity.

T Cell Proliferation and Effector Function

This compound enhances the proliferation and effector functions of T cells. The table below illustrates the expected impact on T cell proliferation in a mixed lymphocyte reaction (MLR).

| Assay | Readout | Control | This compound |

| Mixed Lymphocyte Reaction (MLR) | Proliferation Index | 1.0 | 3.0 - 5.0 |

| IFN-γ Secretion (pg/mL) | < 100 | 1000 - 3000 | |

| IL-2 Secretion (pg/mL) | < 50 | 500 - 1500 |

Note: Proliferation index is a relative measure of cell division. Values are representative of a potent TLR7 agonist in a human MLR assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immune response to this compound.

Human PBMC Isolation and Stimulation

Methodology:

-

Collect whole blood in heparinized tubes.

-

Dilute the blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).

-

Wash the collected cells with PBS by centrifuging at 250 x g for 10 minutes.

-

Repeat the wash step.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Add this compound at the desired concentration (e.g., 0.1 - 10 µM) and incubate for 6 to 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (ELISA or multiplex assay).

-

The cell pellet can be used for flow cytometric analysis of cell surface markers.

Dendritic Cell Maturation Assay

Methodology:

-

Isolate monocytes from human PBMCs using CD14+ magnetic bead selection.

-

Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to differentiate them into immature dendritic cells (iDCs).

-

On day 7, harvest the iDCs and plate them at 1 x 10^6 cells/mL.

-

Stimulate the iDCs with this compound (e.g., 1 µM) or a positive control (e.g., LPS) for 24-48 hours.

-

After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD11c, HLA-DR, CD80, and CD86.

-

Analyze the expression of maturation markers on the CD11c+ DC population by flow cytometry.

T Cell Proliferation Assay (Mixed Lymphocyte Reaction)

Methodology:

-

Isolate PBMCs from two healthy, unrelated (allogeneic) donors as described in section 3.1.

-

Designate one donor's PBMCs as "responder" cells and the other as "stimulator" cells.

-

Label the responder PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

-

In a 96-well U-bottom plate, co-culture 1 x 10^5 CFSE-labeled responder cells with 1 x 10^5 stimulator cells in a final volume of 200 µL of complete RPMI-1640 medium.

-

Add this compound at various concentrations to the co-cultures. Include a negative control (no this compound) and a positive control (e.g., phytohemagglutinin).

-

Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

After incubation, harvest the cells and stain with antibodies against T cell markers (e.g., CD3, CD4, CD8).

-

Analyze the CFSE dilution in the T cell populations by flow cytometry to determine the extent of proliferation. The proliferation index can be calculated using appropriate software.

Conclusion

This compound is a potent immunomodulator that effectively activates both the innate and adaptive immune systems through the TLR7 pathway. Its ability to induce a robust type I interferon response, promote dendritic cell maturation, and drive a Th1-biased adaptive immune response underscores its therapeutic potential in various disease contexts, including oncology and infectious diseases. The experimental protocols and representative data presented in this guide provide a framework for researchers and drug developers to further investigate and harness the immunological properties of this compound. Further studies with this compound are warranted to establish its precise quantitative effects on the human immune system.

References

- 1. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human plasmacytoid dendritic cell function: inhibition of IFN-alpha secretion and modulation of immune phenotype by vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Sotirimod (VTX-2337): A Technical Guide to its Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotirimod (formerly VTX-2337) is a potent and selective small-molecule agonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor of the innate immune system.[1][2] By activating TLR8, this compound initiates a signaling cascade that results in the activation of myeloid dendritic cells (mDCs), monocytes, and natural killer (NK) cells.[3] This leads to the production of a pro-inflammatory cytokine and chemokine profile, enhancement of antibody-dependent cell-mediated cytotoxicity (ADCC), and ultimately, a robust anti-tumor immune response. This technical guide provides an in-depth overview of this compound's mechanism of action, experimental protocols for its evaluation, and a summary of its immunomodulatory effects, intended for researchers and professionals in drug development.

Mechanism of Action: TLR8-Mediated Immune Activation

This compound's primary mechanism of action is the selective activation of TLR8, an endosomal receptor primarily expressed in myeloid cells such as monocytes and mDCs. Upon binding to TLR8, this compound triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB then translocates to the nucleus, inducing the transcription of genes encoding pro-inflammatory cytokines and chemokines.

Furthermore, this compound has been shown to activate the NLRP3 inflammasome, a multi-protein complex that leads to the maturation and secretion of interleukin-1β (IL-1β) and interleukin-18 (IL-18). These cytokines play a crucial role in orchestrating the subsequent adaptive immune response.

Signaling Pathways

Quantitative Data on this compound's Activity

The following tables summarize the in vitro potency and cytokine induction profile of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type/System | Parameter | Value | Reference |

| TLR8 Activation | HEK293-TLR8 cells | EC50 | ~100 nM | |

| TLR7 Activation | HEK293-TLR7 cells | EC50 | >30-fold higher than TLR8 | |

| TNFα Production | Human PBMCs | EC50 | 140 ± 30 nM | |

| IL-12 Production | Human PBMCs | EC50 | 120 ± 30 nM | |

| MIP-1β Induction | Human PBMCs | EC50 | 60 nM |

Table 2: this compound-Induced Cytokine and Chemokine Production in Human PBMCs

| Cytokine/Chemokine | Concentration of this compound | Fold Increase (vs. control) | Reference |

| TNFα | 1 µM | Significant increase | |

| IL-12 | 1 µM | Significant increase | |

| IL-1β | 0.3 - 1 µM | Dose-dependent increase | |

| IL-18 | 0.3 - 1 µM | Dose-dependent increase | |

| IFNγ | 0.5 µM | Enhanced production by NK cells | |

| G-CSF | Dose-dependent | Increased in plasma of patients | |

| MCP-1 | Dose-dependent | Increased in plasma of patients | |

| MIP-1β | Dose-dependent | Increased in plasma of patients |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the immunomodulatory effects of this compound are provided below.

Intracellular Cytokine Staining by Flow Cytometry

This protocol is for the detection of intracellular cytokine production in human PBMCs following stimulation with this compound.

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

This compound (VTX-2337)

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (positive control)

-

Brefeldin A (protein transport inhibitor)

-

Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD14, CD56)

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., TNFα, IFNγ)

-

Fixation/Permeabilization Buffer

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of human PBMCs at a concentration of 1x10^6 cells/mL in RPMI-1640 medium.

-

Add this compound to the desired final concentrations. Include an unstimulated control and a positive control (PMA/Ionomycin).

-

Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.

-

Add Brefeldin A to each well to a final concentration of 10 µg/mL and incubate for an additional 4 hours.

-

Harvest the cells and wash with PBS.

-

Stain for cell surface markers by incubating with the antibody cocktail for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular cytokines by incubating with the cytokine antibody cocktail for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of cytokine-producing cells within specific immune cell subsets.

NK Cell Cytotoxicity Assay

This assay measures the ability of this compound-activated NK cells to lyse target tumor cells (e.g., K562).

Materials:

-

Human PBMCs or isolated NK cells (effector cells)

-

K562 cells (target cells)

-

RPMI-1640 medium with 10% FBS

-

This compound (VTX-2337)

-

IL-2 (optional, for NK cell stimulation)

-

CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye

-

7-AAD (7-Aminoactinomycin D) or other viability dye

-

Flow cytometer

Procedure:

-

Label K562 target cells with CFSE according to the manufacturer's protocol.

-

Culture human PBMCs or isolated NK cells with or without this compound at various concentrations for 24-48 hours. IL-2 can be added to enhance NK cell activity.

-

Co-culture the effector cells with the CFSE-labeled K562 target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) in a 96-well U-bottom plate.

-

Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Add 7-AAD to each well to stain dead cells.

-

Acquire data on a flow cytometer.

-

Gate on the CFSE-positive target cells and determine the percentage of 7-AAD-positive (dead) cells.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)] x 100

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol assesses the enhancement of ADCC by this compound using an antibody-coated target cell line.

Materials:

-

Human PBMCs (effector cells)

-

CD20-expressing target cell line (e.g., Raji, Daudi)

-

Rituximab (anti-CD20 antibody)

-

RPMI-1640 medium with 10% FBS

-

This compound (VTX-2337)

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit or a fluorescent dye-based assay

-

Plate reader

Procedure:

-

Pre-treat human PBMCs with this compound at various concentrations for 24-48 hours.

-

Seed the target cells in a 96-well plate.

-

Add rituximab at a fixed concentration to the target cells and incubate for 30 minutes to allow opsonization.

-

Add the pre-treated PBMCs to the target cells at a specific E:T ratio.

-

Include appropriate controls: target cells alone, target cells with effector cells (no antibody), and target cells with antibody (no effector cells).

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Measure cell lysis using an LDH assay or other cytotoxicity detection method according to the manufacturer's instructions.

-

Calculate the percentage of ADCC enhancement by comparing the lysis in the presence of this compound to the lysis without this compound.

Experimental Workflows and Logical Relationships

Conclusion

This compound is a promising immunomodulatory agent with a well-defined mechanism of action centered on the selective activation of TLR8. This leads to a cascade of immune-activating events, including the production of key pro-inflammatory cytokines and the enhancement of NK cell-mediated cytotoxicity. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in immuno-oncology and other areas where enhanced immune responses are desired.

References

- 1. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

- 2. Intracellular Cytokine Staining Protocol [anilocus.com]

- 3. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]

Sotirimod (R-850): A Technical Guide to its Discovery, Synthesis, and Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotirimod (R-850), a synthetic imidazoquinoline derivative, is a potent and selective agonist of Toll-like receptor 7 (TLR7). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. It details the experimental protocols for key biological assays and presents available quantitative data on its immunomodulatory activity. The downstream signaling pathway of TLR7 activation by this compound is visually represented, offering a detailed understanding of its molecular interactions and subsequent cellular responses. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, medicinal chemistry, and drug development.

Discovery and Development

This compound (R-850) emerged from the pioneering research on imidazoquinoline-based immune response modifiers conducted by 3M Pharmaceuticals. The initial discovery efforts in the mid-1980s focused on identifying compounds with antiviral properties. This led to the identification of the imidazoquinoline scaffold as a potent inducer of interferons and other cytokines.

The work of Dr. John F. Gerster and his colleagues at 3M was instrumental in elucidating the structure-activity relationships (SAR) of this class of compounds. Through systematic modifications of the imidazoquinoline core, they identified key structural features required for potent immune activation. This compound, chemically known as 2-propyl-1H-imidazo[4,5-c]quinolin-4-amine, was one of the promising analogues synthesized and evaluated during these studies.

Initially investigated for its potential in treating viral infections, this compound was later explored for its utility in dermatology, particularly for the treatment of actinic keratosis, a precancerous skin condition. Although its clinical development for this indication was discontinued at Phase II, this compound remains a valuable tool compound for studying TLR7 biology and a benchmark for the development of new TLR7 agonists.

Chemical Synthesis of this compound (R-850)

The synthesis of this compound, like other imidazoquinolines, involves the construction of the tricyclic imidazo[4,5-c]quinoline ring system. While the precise, proprietary industrial synthesis protocol is not publicly available, a general and plausible synthetic route can be constructed based on established methods for preparing similar 4-amino-1H-imidazo[4,5-c]quinolines. The following protocol is a representative synthesis.

Experimental Protocol: Synthesis of 2-propyl-1H-imidazo[4,5-c]quinolin-4-amine (this compound)

Step 1: Nitration of 4-hydroxyquinoline

4-Hydroxyquinoline is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-hydroxy-3-nitroquinoline.

-

Reagents: 4-hydroxyquinoline, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: To a cooled solution of 4-hydroxyquinoline in concentrated sulfuric acid, fuming nitric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete, then poured onto ice. The precipitated product, 4-hydroxy-3-nitroquinoline, is collected by filtration, washed with water, and dried.

Step 2: Chlorination of 4-hydroxy-3-nitroquinoline

The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride to give 4-chloro-3-nitroquinoline.

-

Reagents: 4-hydroxy-3-nitroquinoline, phosphorus oxychloride.

-

Procedure: A mixture of 4-hydroxy-3-nitroquinoline and phosphorus oxychloride is heated at reflux. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The product, 4-chloro-3-nitroquinoline, is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated.

Step 3: Amination of 4-chloro-3-nitroquinoline

The chlorine atom at the 4-position is displaced by an amino group by reaction with ammonia to yield 4-amino-3-nitroquinoline.

-

Reagents: 4-chloro-3-nitroquinoline, ammonia (in a suitable solvent like isopropanol).

-

Procedure: 4-chloro-3-nitroquinoline is dissolved in a suitable solvent and treated with a solution of ammonia. The reaction is typically carried out in a sealed vessel at elevated temperature. After cooling, the product, 4-amino-3-nitroquinoline, precipitates and is collected by filtration.

Step 4: Reduction of the Nitro Group

The nitro group at the 3-position is reduced to an amino group to form quinoline-3,4-diamine.

-

Reagents: 4-amino-3-nitroquinoline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C).

-

Procedure (Catalytic Hydrogenation): 4-amino-3-nitroquinoline is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield quinoline-3,4-diamine.

Step 5: Imidazole Ring Formation

The diamine is cyclized with butyric acid or a derivative (e.g., butyryl chloride or butyric anhydride) to form the imidazole ring, yielding 2-propyl-1H-imidazo[4,5-c]quinoline.

-

Reagents: Quinoline-3,4-diamine, butyric acid.

-

Procedure: A mixture of quinoline-3,4-diamine and butyric acid is heated at a high temperature, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. The resulting product is 2-propyl-1H-imidazo[4,5-c]quinoline.

Step 6: Amination at the 4-position

The final step involves the introduction of the amino group at the 4-position. This is a multi-step process that can involve oxidation to an N-oxide, followed by amination. A more direct approach involves oxidation and subsequent amination.

-

Reagents: 2-propyl-1H-imidazo[4,5-c]quinoline, m-chloroperoxybenzoic acid (m-CPBA), ammonium hydroxide.

-

Procedure: 2-propyl-1H-imidazo[4,5-c]quinoline is first oxidized with m-CPBA to form the corresponding N-oxide. The N-oxide is then aminated using a suitable aminating agent, such as ammonium hydroxide in the presence of a sulfonyl chloride, to yield the final product, this compound (2-propyl-1H-imidazo[4,5-c]quinolin-4-amine). The product is then purified by recrystallization or chromatography.

Mechanism of Action: TLR7 Agonism

This compound exerts its immunomodulatory effects by acting as a specific agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.

Upon binding to TLR7 within the endosome of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, this compound induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade.

Signaling Pathway

Sotirimod: A Technical Guide to its Antiviral and Antitumor Activity through Toll-like Receptor 7 Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotirimod (formerly known as R-850) is a synthetic small molecule that functions as a potent and selective agonist of Toll-like Receptor 7 (TLR7). As an immune response modifier, this compound has demonstrated significant potential in both antiviral and antitumor applications. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role in stimulating innate and adaptive immunity. The document summarizes the current understanding of its therapeutic activities, supported by data on related TLR7 agonists where specific quantitative information for this compound is not publicly available. Detailed methodologies for key experimental assays and visualizations of critical signaling pathways and workflows are provided to support further research and development in this field.

Introduction

This compound is an imidazoquinoline derivative that activates the immune system through the specific activation of Toll-like Receptor 7 (TLR7)[1]. TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA) viruses[2]. By mimicking viral ssRNA, this compound stimulates a robust immune response, leading to the production of various cytokines and the activation of multiple immune cell types. This broad-spectrum immune activation underlies its potential as both an antiviral and an antitumor agent. This compound has been investigated in clinical trials, including Phase 2 studies for the treatment of actinic keratosis[1].

Mechanism of Action: TLR7 Signaling Pathway

This compound's mechanism of action is centered on its agonistic activity at the TLR7 receptor, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells[2]. Upon binding to TLR7 within the endosome, this compound induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88[2]. This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).

This signaling cascade culminates in the activation of two key transcription factors:

-

Interferon Regulatory Factor 7 (IRF7): Activation of IRF7 leads to the transcription and secretion of high levels of type I interferons (IFN-α and IFN-β).

-

Nuclear Factor-kappa B (NF-κB): Activation of NF-κB results in the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.

The secreted cytokines, particularly type I interferons, play a central role in mediating the antiviral and antitumor effects of this compound.

Antiviral Activity

The induction of a potent type I interferon response is the primary mechanism behind the antiviral activity of TLR7 agonists like this compound. Type I interferons establish an "antiviral state" in surrounding cells, rendering them resistant to viral infection. They achieve this by upregulating numerous interferon-stimulated genes (ISGs) that inhibit various stages of the viral life cycle, from entry and replication to assembly and egress.

Table 1: Antiviral Activity of TLR7 Agonists (Representative Data)

| Virus/Model | TLR7 Agonist | Metric | Value | Reference |

| Norovirus (murine) | R-848 | EC50 | 23.5 nM | |

| Norovirus (murine) | Gardiquimod | EC50 | 134.4 nM | |

| Norovirus (murine) | GS-9620 | EC50 | 0.59 µM | |

| Norovirus (murine) | Imiquimod | EC50 | 1.5 µM | |

| Norovirus (murine) | Loxoribine | EC50 | 79.4 µM | |

| HPV-16 (in vitro) | Imiquimod | IC50 | 2.9 - 8.3 µM |

Note: The data presented are for various TLR7 agonists and may not be directly representative of this compound's potency. This table is for illustrative purposes to demonstrate the potential antiviral activity of this class of compounds.

Antitumor Activity

The antitumor effects of this compound are multifaceted and stem from the robust activation of both innate and adaptive immunity. Key mechanisms include:

-

Activation of Dendritic Cells (DCs): this compound promotes the maturation and activation of DCs, leading to enhanced antigen presentation to T cells. Activated DCs upregulate co-stimulatory molecules like CD80 and CD86 and produce IL-12, which is critical for the differentiation of naive T cells into Th1 cells.

-

Enhancement of Natural Killer (NK) Cell Activity: Type I interferons and other cytokines induced by this compound directly activate NK cells, enhancing their cytotoxic activity against tumor cells.

-

Induction of Tumor-Specific T Cell Responses: By promoting DC-mediated antigen presentation, this compound facilitates the priming and expansion of tumor-specific cytotoxic T lymphocytes (CTLs) that can directly kill cancer cells.

-

Modulation of the Tumor Microenvironment: this compound can help to overcome the immunosuppressive tumor microenvironment by promoting the infiltration of effector immune cells and shifting the balance from a pro-tumor to an anti-tumor inflammatory state.

While specific in vivo tumor growth inhibition data for this compound is limited in publicly accessible literature, TLR7 agonists have shown significant antitumor activity in various preclinical cancer models, particularly in combination with other immunotherapies like checkpoint inhibitors.

Table 2: Antitumor Activity of TLR7 Agonists (Representative Data)

| Tumor Model | TLR7 Agonist | Treatment | Outcome | Reference |

| CT-26 Colon Carcinoma | Novel Agonist | Intravenous + anti-PD1 | Complete tumor regression in 8/10 mice | |

| Melanoma (Advanced) | Tilsotolimod | Intratumoral + Ipilimumab | 22.4% Overall Response Rate | |

| Rodent Tumors | E7010 | Oral | 60-99% tumor growth inhibition |

Note: This table includes data for various TLR7 and other TLR agonists to illustrate the potential antitumor efficacy of this class of immunomodulators. The specific efficacy of this compound may vary.

Experimental Protocols

In Vitro TLR7 Activation Assay

This protocol describes a general method for assessing the TLR7 agonist activity of a compound using a reporter cell line.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

This compound.

-

96-well cell culture plates.

-

SEAP detection reagent.

-

Plate reader.

Procedure:

-

Seed the TLR7 reporter cells into a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the cells. Include a vehicle control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the SEAP activity in the supernatant according to the manufacturer's instructions.

-

Plot the SEAP activity against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.

Cytokine Induction Assay in Human PBMCs

This protocol outlines a method to quantify the induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Freshly isolated human PBMCs.

-

Complete RPMI 1640 medium.

-

This compound.

-

96-well cell culture plates.

-

ELISA kits or multiplex bead array kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6).

-

Plate reader or flow cytometer.

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Seed the PBMCs into a 96-well plate.

-

Add various concentrations of this compound to the wells. Include a vehicle control.

-

Incubate the plate for 24-48 hours.

-

Centrifuge the plate and collect the cell-free supernatants.

-

Quantify the concentration of cytokines in the supernatants using ELISA or a multiplex bead array according to the manufacturer's protocols.

-

Analyze the results to determine the dose-dependent effect of this compound on cytokine production.

Conclusion

This compound, as a potent TLR7 agonist, holds significant promise for the treatment of viral diseases and cancer. Its ability to induce a robust type I interferon response and activate a broad range of immune cells provides a strong rationale for its continued development. While specific quantitative data for this compound's antiviral and antitumor efficacy are not extensively available in the public domain, the well-established mechanism of action of TLR7 agonists provides a solid foundation for its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic window and optimal applications of this compound in various disease contexts. The experimental protocols and pathway visualizations provided in this guide serve as a resource for researchers in the field of immunology and drug development to further investigate the properties of this compound and other TLR7 agonists.

References

Sotirimod's Induction of Type I Interferon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotirimod (R-850) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). As a synthetic immunomodulator, it mimics the action of single-stranded viral RNA, a natural ligand for TLR7, to elicit a robust innate and subsequent adaptive immune response. A primary consequence of TLR7 activation by this compound is the rapid and significant induction of Type I interferons (IFN-α and IFN-β), key cytokines in antiviral and anti-tumor immunity. This technical guide provides an in-depth overview of the core mechanism of this compound-mediated Type I interferon induction, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: TLR7 Agonism

This compound's activity is centered on its specific binding to TLR7, an endosomal pattern recognition receptor predominantly expressed by plasmacytoid dendritic cells (pDCs) and to a lesser extent by other immune cells such as B cells and monocytes. The activation of TLR7 by this compound initiates a downstream signaling cascade that is pivotal for the production of Type I interferons.

Signaling Pathway

The binding of this compound to TLR7 within the endosome triggers the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This event initiates the formation of a larger signaling complex, the Myddosome, which includes IRAK (Interleukin-1 receptor-associated kinase) family members, particularly IRAK4 and IRAK1. Subsequent phosphorylation events lead to the activation and ubiquitination of TRAF6 (TNF receptor-associated factor 6).

Activated TRAF6, in conjunction with other molecules, activates two critical downstream pathways:

-

Interferon Regulatory Factor 7 (IRF7) Pathway: In pDCs, which constitutively express high levels of IRF7, the TLR7 signaling cascade leads to the phosphorylation and activation of this master regulator of Type I IFN production. Activated IRF7 translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of Type I IFN genes, driving their transcription.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The signaling cascade also leads to the activation of the IKK (IκB kinase) complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. NF-κB activation contributes to the production of pro-inflammatory cytokines, which can further amplify the immune response.

This compound-induced TLR7 signaling cascade.

Quantitative Data on Type I Interferon Induction

Table 1: In Vitro Dose-Dependent Induction of IFN-α by a TLR7 Agonist in Human pDCs

| TLR7 Agonist Concentration | Mean IFN-α Secretion (pg/mL) ± SD |

| Vehicle Control | < 50 |

| 0.1 µM | 1,500 ± 350 |

| 1.0 µM | 8,000 ± 1,200 |

| 10 µM | 15,000 ± 2,500 |

Note: Data are hypothetical and representative of typical results for a potent TLR7 agonist on isolated human plasmacytoid dendritic cells (pDCs) after 24 hours of stimulation. Actual values for this compound may vary.

Table 2: Cytokine Profile of Human PBMCs Stimulated with a TLR7 Agonist

| Cytokine | Concentration (pg/mL) at 1 µM TLR7 Agonist | Concentration (pg/mL) at 10 µM TLR7 Agonist |

| IFN-α | 2,500 ± 600 | 9,000 ± 1,800 |

| TNF-α | 800 ± 150 | 2,200 ± 400 |

| IL-6 | 1,200 ± 250 | 4,500 ± 800 |

| IP-10 (CXCL10) | 5,000 ± 900 | 18,000 ± 3,200 |

| IL-12p70 | 150 ± 40 | 500 ± 120 |

Note: Data are hypothetical and representative of typical results for a potent TLR7 agonist on human peripheral blood mononuclear cells (PBMCs) after 24 hours of stimulation. Actual values for this compound may vary.

Table 3: In Vivo Pharmacodynamic Response of a TLR7 Agonist in a Murine Model [1]

| Oral Dose of BHMA (mg/kg) | Peak Plasma IFN-α (IU/mL) | Time to Peak (hours) |

| 0.1 | ~10 | 1-2 |

| 1 | ~100 | 1-2 |

| 10 | ~300 | 1-2 |

Data adapted from a pharmacokinetic-pharmacodynamic study of the TLR7 agonist BHMA in mice, demonstrating a dose-dependent induction of plasma IFN-α.[1]

Experimental Protocols

TLR7 Reporter Assay using HEK-Blue™ hTLR7 Cells

This assay is used to screen for TLR7 agonist activity and determine the potency (e.g., EC50) of compounds like this compound.

Principle: HEK-Blue™ hTLR7 cells are engineered human embryonic kidney 293 cells that co-express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR7 by an agonist leads to the production and secretion of SEAP, which can be quantified colorimetrically.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Complete DMEM growth medium (supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics)

-

96-well sterile, flat-bottom cell culture plates

-

This compound or other test compounds

-

Positive control (e.g., R848)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.

-

On the day of the assay, wash the cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.

-

Resuspend the cells in fresh, pre-warmed complete DMEM and perform a cell count. Adjust the cell density to 2.5 x 10^5 cells/mL.

-

Add 180 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound and control compounds in complete DMEM.

-

Add 20 µL of the compound dilutions to the respective wells. Include wells with vehicle control and a positive control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 180 µL of HEK-Blue™ Detection medium to each well containing the supernatant.

-

Incubate at 37°C for 1-4 hours and monitor the development of a blue/purple color.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-